(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C12H17BFNO4S. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of action
Boronic acids are often used as inhibitors for enzymes like serine proteases and kinases. They can form reversible covalent bonds with a protein target, which can disrupt its function .
Mode of action
The boronic acid moiety can interact with amino acid residues (like serine or threonine) in the target protein, forming a tetrahedral boronate complex. This can inhibit the protein’s activity .
Biochemical pathways
The specific pathways affected would depend on the protein target of the boronic acid compound. For example, if it targets a kinase involved in cell signaling, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
Boronic acids generally have good oral bioavailability and can be systemically distributed. They are often metabolized in the liver and excreted in the urine .
Result of action
The result of the compound’s action would depend on the specific biochemical pathways it affects. Generally, inhibition of a protein’s activity can disrupt normal cellular functions, potentially leading to cell death .
Action environment
Factors like pH can influence the stability and activity of boronic acids. For example, they can form boronate esters under alkaline conditions, which might affect their interaction with target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves the reaction of 3-fluoro-4-iodophenylboronic acid with 4-methylpiperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Properties
IUPAC Name |
[3-fluoro-4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9,16-17H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCXMMQNKJDARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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